molecular formula C19H36N4O4 B116171 AC-Leu-val-lys-aldehyde CAS No. 147600-40-6

AC-Leu-val-lys-aldehyde

Cat. No. B116171
M. Wt: 384.5 g/mol
InChI Key: OTTJZKCAGFGFNW-ULQDDVLXSA-N
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Description

“AC-Leu-val-lys-aldehyde” is a synthetic compound composed of four amino acids: acetyl-L-leucine, L-valine, L-lysine, and aldehyde . It is a potent cathepsin B inhibitor with IC50s of 4 nM . It significantly reduces quinolinic acid-induced striatal cell death and causes accumulation of LC3-II .


Molecular Structure Analysis

The molecular formula of “AC-Leu-val-lys-aldehyde” is C19H36N4O4 . Its molecular weight is 384.51 .


Chemical Reactions Analysis

“AC-Leu-val-lys-aldehyde” is known to inhibit various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems.


Physical And Chemical Properties Analysis

The physical and chemical properties of “AC-Leu-val-lys-aldehyde” include a molecular weight of 384.51 , a density of 1.1±0.1 g/cm3 , and a boiling point of 665.5±55.0 °C at 760 mmHg .

Scientific Research Applications

1. Role in Inhibition of Proteases

AC-Leu-Val-Lys-Aldehyde appears to have significant applications in inhibiting various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems (Ito, Tokawa, & Shimizu, 1972).

2. Implications in Enzyme Activity Studies

Research indicates that variants of AC-Leu-Val-Lys-Aldehyde are involved in the study of enzyme activities, such as in the case of human liver aldehyde dehydrogenase. Understanding how these peptides interact with enzymes can provide insights into enzyme function and regulation (Abriola, Fields, Stein, MacKerell, & Pietruszko, 1987).

3. Development of Therapeutic Agents

Compounds containing AC-Leu-Val-Lys-Aldehyde have been evaluated for their potential as therapeutic agents. For example, they have been studied as inhibitors of trypsin-like serine proteases, which are implicated in various diseases. This research is crucial for developing new treatments for disorders mediated by these proteases (Lynas, Martin, & Walker, 2001).

4. Exploration of Protein and Peptide Structures

Studies involving AC-Leu-Val-Lys-Aldehyde contribute to our understanding of protein and peptide structures. This includes research on the synthesis of peptide aldehydes and their role in stabilizing various protein structures, which is essential for biochemical and pharmacological applications (Konno, Sema, & Tokairin, 2015).

5. Investigating Molecular Abnormalities

AC-Leu-Val-Lys-Aldehyde is instrumental in researching molecular abnormalities, as seen in studies of enzyme variants, particularly in the context of genetic mutations and their impact on enzyme activity. This research is critical for understanding genetic diseases and developing genetic therapies (Yoshida, Huang, & Ikawa, 1984).

6. Understanding Enzyme Inhibition Mechanisms

The compound is involved in the synthesis and evaluation of inhibitors, particularly in the context of interleukin-1 beta converting enzyme (ICE). This research helps in understanding the mechanisms of enzyme inhibition, which is crucial for drug development (Graybill, Dolle, Helaszek, Miller, & Ator, 2009).

properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTJZKCAGFGFNW-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Leu-val-lys-aldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Paramá, R Iglesias, MF Alvarez, J Leiro, FM Ubeira… - Parasitology, 2004 - cambridge.org
… These activities were strongly inhibited by the cysteine protease inhibitor E-64 and by Ac-Leu-Val-Lys aldehyde, a potent inhibitor of cysteine proteases of the cathepsin B protease …
Number of citations: 58 www.cambridge.org
A Paramá, R Castro, JA Arranz, ML Sanmartín… - Fish & shellfish …, 2007 - Elsevier
… The results of inhibition assays with the cysteine protease inhibitor E-64 and with Ac-Leu-Val-Lys aldehyde have demonstrated that more than 90% of the bacitracin-binding fraction is …
Number of citations: 39 www.sciencedirect.com
J Potempa, KA Nguyen - Current protocols in protein science, 2007 - Wiley Online Library
… The contaminating activity can be eliminated by treating samples with Rgp- and Kgp-specific inhibitors such as leupeptin and Ac-Leu-Val-Lys-aldehyde, respectively. Such treatment, …
A Paramá, R Castro, J Lamas, ML Sanmartín… - International journal for …, 2007 - Elsevier
… substrate Bz-Phe-Val-Arg pNA to assess specific protease activities and an inhibition assay was carried out with the cysteine protease inhibitor E-64 and with Ac-Leu-Val-Lys aldehyde, …
Number of citations: 44 www.sciencedirect.com
KN Hosn, MM Jefferson, C Leding… - Clinical and …, 2015 - Wiley Online Library
… Cathepsin B inhibitor II is a similar synthetic tripeptide represented as Ac-Leu-Val-Lys-aldehyde or Ac-LVK-CHO (McConnell et al., 1993). It is almost 100 times more effective than …
Number of citations: 10 onlinelibrary.wiley.com
Y Narasaki, Y Obayashi, S Ito, S Murakami, JY Song… - Fish …, 2018 - jstage.jst.go.jp
… avidus, and the activity was inhibited by E-64 and AcLeu-Val-Lys aldehyde, potent inhibitors of cysteine proteinases of the cathepsin B family (Paramá et al., 2004). It was assumed that …
Number of citations: 6 www.jstage.jst.go.jp
F Veillard, B Potempa, Y Guo, M Ksiazek… - Biological …, 2015 - degruyter.com
… Kgp contamination in the wild-type RgpB preparation could be inhibited with a Lys-specific protease inhibitor Ac-Leu-Val-Lys-aldehyde (Ac-LVK-ald), but no easy solution exists for …
Number of citations: 23 www.degruyter.com
楢崎幸恵, 大林由美子, 伊藤沙耶美, 村上祥子, 宋準榮… - 2018 - agriknowledge.affrc.go.jp
… avidus, and the activity was inhibited by E-64 and AcLeu-Val-Lys aldehyde, potent inhibitors of cysteine proteinases of the cathepsin B family (Parama et al., 2004). It was assumed that …
Number of citations: 5 agriknowledge.affrc.go.jp

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